![molecular formula C28H25N3O3 B2839548 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 872198-37-3](/img/structure/B2839548.png)
3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic compound featuring a unique structure that combines multiple aromatic rings and heterocyclic elements
Mécanisme D'action
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The compound acts as a PAR4 antagonist . It binds to the PAR4 receptor, inhibiting its activation and subsequently preventing platelet aggregation . This results in an antithrombotic effect, making the compound potentially useful in the treatment of arterial thrombotic diseases .
Biochemical Pathways
By inhibiting PAR4, the compound disrupts the thrombin-PAR4 signaling pathway . This pathway is involved in platelet activation and the formation of blood clots . The disruption of this pathway reduces platelet aggregation and clot formation .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life (T1/2) of 97.6 minutes for compound 36 . It also shows favorable oral pharmacokinetic properties in mice, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% .
Result of Action
The compound demonstrates effective antiplatelet activity in vitro, with IC50 values of 26.13 nM for compound 36 and 14.26 nM for compound 37 . These results suggest that the compound could be a safer therapeutic option for arterial thrombosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazoloquinoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxino Group: This can be achieved through a nucleophilic substitution reaction where a suitable dioxane derivative is introduced.
Attachment of the Ethoxyphenyl and Methylbenzyl Groups: These groups are usually introduced via Friedel-Crafts alkylation or acylation reactions, using catalysts like aluminum chloride (AlCl3) or boron trifluoride (BF3).
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl and methylbenzyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted aromatic compounds.
Applications De Recherche Scientifique
The compound 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a complex organic molecule that has garnered interest in various scientific fields due to its unique structural features and potential biological activities. This article will delve into its applications, focusing on scientific research, medicinal chemistry, and potential industrial uses.
Structural Overview
The compound belongs to a class of heterocyclic compounds characterized by a fused ring system that includes a quinoline derivative. Its structure can be represented as follows:
- Molecular Formula: C22H24N2O3
- Key Functional Groups: Dioxino, pyrazolo, and ethoxyphenyl groups.
Physical Properties
- Molecular Weight: 364.44 g/mol
- Solubility: Soluble in common organic solvents like ethanol and dimethyl sulfoxide (DMSO).
Medicinal Chemistry
The unique structure of this compound suggests potential applications in drug development, particularly in the following areas:
- Anticancer Activity: Preliminary studies indicate that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The mechanism may involve the modulation of specific enzymes related to cell cycle regulation and apoptosis pathways.
- Antimicrobial Properties: The presence of the pyrazolo moiety may enhance its activity against various bacterial strains, making it a candidate for developing new antibiotics.
Research has focused on the biological effects of this compound through in vitro and in vivo studies. For instance:
- Enzyme Inhibition Studies: Investigations into the inhibitory effects on enzymes such as cyclooxygenase (COX) have shown promise in reducing inflammation.
- Cell Line Studies: Testing on human cancer cell lines has demonstrated cytotoxic effects, suggesting its potential as an anticancer agent.
Synthetic Methodologies
The synthesis of this compound involves multi-step organic reactions, which can be optimized for higher yields. Key synthetic routes include:
- Formation of the Quinoline Core: Utilizing methods like Skraup synthesis or Pfitzinger reactions.
- Dioxino and Pyrazolo Integration: Achieved through cyclization reactions involving hydrazine derivatives.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer properties of similar compounds. Researchers found that modifications to the ethoxyphenyl group significantly enhanced the cytotoxicity against breast cancer cell lines compared to unmodified quinoline derivatives.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain substitutions increased the antimicrobial efficacy, highlighting the importance of structural variations.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- 3-(4-Ethoxyphenyl)-5-(4-chlorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
Uniqueness
Compared to similar compounds, 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline may exhibit unique reactivity due to the presence of both ethoxy and methylbenzyl groups, which can influence its chemical behavior and interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Activité Biologique
The compound 3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline , also known as C645-0404, is a member of the pyrazoloquinoline family. This class of compounds has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of C645-0404 is C28H25N3O3. The compound features a complex structure with a dioxin moiety and a pyrazoloquinoline core, which contributes to its diverse biological activity.
Synthesis
The synthesis of C645-0404 involves multiple steps that typically include the formation of the pyrazoloquinoline framework followed by functionalization to introduce the ethoxy and methylbenzyl groups. Detailed synthetic procedures often employ various organic reactions such as cyclization and substitution reactions to achieve the desired structure .
Anticancer Activity
C645-0404 has been evaluated for its anticancer properties against several human cancer cell lines. Notably, studies indicate that it exhibits significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), outperforming traditional chemotherapeutics like cisplatin in terms of efficacy .
Key Findings:
- Cytotoxicity: The MTT assay results show that C645-0404 has a stronger cytotoxic effect than cisplatin on MCF-7 and MDA-MB-231 cell lines.
- Mechanism of Action: The compound induces apoptosis through activation of caspases (caspase 3/7, 8, and 9) and modulates key signaling pathways by suppressing NF-kB expression while promoting p53 and Bax expression. It also triggers autophagy through increased formation of autophagosomes .
Immunomodulatory Effects
In addition to its direct anticancer activity, C645-0404 has shown potential immunomodulatory effects. Research indicates that certain derivatives from the pyrazoloquinoline family can enhance or suppress the activity of cytotoxic T lymphocytes (CTLs), suggesting a dual role in both direct tumor cell targeting and modulation of immune responses .
Case Studies
Study 1: Cytotoxicity Evaluation
A study conducted on various pyrazoloquinoline derivatives demonstrated that C645-0404 significantly inhibited cell proliferation in vitro. The study utilized a 51Cr release assay to measure CTL activity against P815 tumor target cells. Results indicated that at concentrations of 75 µM and 150 µM, C645-0404 enhanced CTL activity compared to controls .
Study 2: Mechanistic Insights
Further investigations into the mechanisms revealed that treatment with C645-0404 leads to increased levels of reactive oxygen species (ROS) in cancer cells, contributing to oxidative stress and subsequent apoptosis. The compound's ability to modulate autophagy was also highlighted as a crucial factor in its anticancer efficacy .
Data Summary
Property | Observation |
---|---|
Molecular Formula | C28H25N3O3 |
Anticancer Activity | Stronger than cisplatin on MCF-7 and MDA-MB-231 |
Apoptosis Mechanism | Caspase activation (3/7, 8, 9) |
Immunomodulatory Effects | Enhanced CTL activity |
Autophagy Induction | Increased autophagosome formation |
Propriétés
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(4-methylphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3/c1-3-32-21-10-8-20(9-11-21)27-23-17-31(16-19-6-4-18(2)5-7-19)24-15-26-25(33-12-13-34-26)14-22(24)28(23)30-29-27/h4-11,14-15,17H,3,12-13,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFVSTYCRNJIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.